Potassium thiomethanesulfonate

Description

Contextualization within Modern Organosulfur Chemistry Research

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to numerous areas of scientific research and industry. researchgate.net Their applications are extensive, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.netjmchemsci.com Nature itself abounds with organosulfur compounds; the amino acids cysteine and methionine, the tripeptide glutathione, and vital cofactors like lipoic acid are just a few examples that underscore their biological importance. wikipedia.org The unique chemical properties of sulfur, including its multiple oxidation states and its ability to form diverse functional groups, contribute to the rich and varied reactivity of these molecules. wikipedia.orgmdpi.com

Within this broad field, thiosulfonates (R-SO₂-S-R') represent a distinct and highly reactive class of organosulfur compounds. researchgate.net Characterized by a sulfur atom in the +VI oxidation state bonded to another sulfur atom in the +II state, this functional group imparts a unique reactivity profile, allowing them to react with both nucleophiles and electrophiles. researchgate.net This dual reactivity makes thiosulfonates valuable as versatile intermediates and reagents in organic synthesis. researchgate.netresearchgate.net Research interest in thiosulfonates has grown significantly, particularly as they are recognized as stable, easy-to-handle alternatives to more volatile or reactive sulfur reagents like thiols and sulfenyl halides. researchgate.netthieme-connect.deorgsyn.org Modern synthetic chemistry continues to explore thiosulfonates for the construction of complex sulfur-containing molecules, leveraging their capacity for C-S bond formation. researchgate.netrsc.org

Overview of S-Methyl Methanethiosulfonate (B1239399) (MMTS) as a Canonical Analogue and Research Probe

A primary example and one of the most extensively studied members of this class is S-methyl methanethiosulfonate (MMTS). wikipedia.org This compound serves as a quintessential analogue for understanding the reactivity of the thiosulfonate group and has been developed into a critical tool for biochemical and proteomics research. nih.govsigmaaldrich.com MMTS is a small, uncharged molecule that specifically and reversibly reacts with sulfhydryl (thiol) groups, particularly the side chains of cysteine residues in proteins. nih.govinterchim.fr This reaction, known as sulfenylation or, more specifically, S-thiolation, results in the formation of a mixed disulfide bond (Protein-S-S-CH₃). nih.govnih.gov The reaction is readily reversible through the application of reducing agents like dithiothreitol (B142953) (DTT). mdpi.com This reversibility is a key advantage over irreversible alkylating agents. nih.gov

Historical Trajectories in Chemical Synthesis and Reagent Development

The use of thiosulfonate esters as reagents in organic chemistry has a history dating back to the 19th century, but their application as specific biochemical probes is a more recent development. wikipedia.org The rise of methanethiosulfonate (MTS) reagents was driven by the need for more efficient and specific tools for protein modification than the classic reagents like iodoacetates and maleimides. ttuhsc.edu Thiosulfonic S-esters were identified as powerful sulfenylating agents that are more reactive than disulfides and more stable than highly reactive sulfenyl halides. orgsyn.org

A pivotal moment in the development of these probes was the work of Arthur Karlin and his colleagues, who introduced a series of charged MTS reagents, such as MTSEA, MTSES, and MTSET, for studying the structure and function of ion channel proteins. ttuhsc.eduinterchim.fr This research led to the development of the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique that combines site-directed mutagenesis with chemical modification. biotium.com In SCAM, cysteine residues are systematically introduced into a protein, and their accessibility to various MTS reagents is used to map the protein's structure, such as the lining of an ion channel pore. interchim.frbiotium.com

The synthesis of MMTS itself has been approached through various routes, including the oxidation of dimethyl disulfide or the reduction of sulfonyl halides. orgsyn.orgorgsyn.org More recent methods have focused on developing more practical and efficient preparations, such as a process starting from dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, highlighting the ongoing effort to refine the synthesis of these important reagents. wikipedia.orgorgsyn.org

Foundational Relevance in Contemporary Biochemical Investigations

The utility of MMTS as a research probe in modern biochemistry is extensive and well-documented. Its primary application lies in the modification and study of cysteine residues, which are crucial for protein structure, function, and regulation. nih.govontosight.ai

Key research applications include:

Enzyme Activity and Regulation: MMTS is employed as a reversible inhibitor of enzymes that rely on a nucleophilic cysteine in their active site, such as cysteine proteases and certain dehydrogenases. nih.govmdpi.com By blocking this critical thiol, researchers can study the enzyme's mechanism and regulation. nih.govsigmaaldrich.com The reversibility of the modification allows for controlled "switching" of enzyme activity. nih.gov

Trapping Thiol-Disulfide States: MMTS is a valuable reagent for trapping the native redox state of proteins. sigmaaldrich.comnih.govresearchgate.net It can rapidly react with free thiols, preventing post-lysis artifacts like artificial disulfide bond formation. researchgate.net This has been shown to be more efficient in some cases than the more commonly used N-ethylmaleimide (NEM). nih.gov However, some studies caution that MMTS can potentially induce the formation of additional disulfide bonds under certain in vitro conditions. nih.govresearchgate.net

Studying Post-Translational Modifications: The reagent is fundamental to methodologies like the "biotin switch assay," which is used to detect protein S-nitrosylation. frontiersin.orgrsc.org In this technique, free thiols are first blocked with MMTS, then the nitroso group is selectively removed to reveal a thiol, which is subsequently tagged for detection. frontiersin.orgrsc.org

Probing Protein Structure and Dynamics: Due to its small size, MMTS can access cysteine residues that may be buried within the protein structure. nih.gov This property, combined with its reactivity, makes it a useful probe for studying local structural fluctuations and the accessibility of different regions within a protein. nih.govcore.ac.uk

The table below summarizes the key properties of Potassium Thiomethanesulfonate and its widely studied analogue, MMTS.

| Property | This compound | S-Methyl Methanethiosulfonate (MMTS) |

| Chemical Formula | CH₃SO₂SK | CH₃SO₂SCH₃ |

| CAS Number | 6340-98-3 | 2949-92-0 |

| Molecular Weight | ~151.27 g/mol | 126.19 g/mol |

| Appearance | Crystalline solid | Colorless liquid |

| Key Feature | Salt of methanethiosulfonic acid | S-methyl ester of methanethiosulfonic acid |

| Primary Use | Chemical synthesis intermediate | Reversible thiol-modifying reagent in biochemistry |

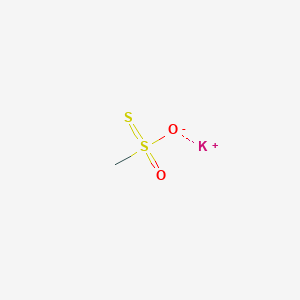

Structure

3D Structure of Parent

Properties

Molecular Formula |

CH3KO2S2 |

|---|---|

Molecular Weight |

150.27 g/mol |

IUPAC Name |

potassium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2.K/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |

InChI Key |

SMOOPNYQNKPFGT-UHFFFAOYSA-M |

Canonical SMILES |

CS(=O)(=S)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Thiomethanesulfonates

Established Synthetic Routes to S-Methyl Methanethiosulfonate (B1239399) (MMTS)

Transition Metal-Catalyzed Conversion of Sulfoxides

A notable established route for the synthesis of S-Methyl Methanethiosulfonate (MMTS) involves the transition metal-catalyzed conversion of dimethyl sulfoxide (B87167) (DMSO). This method leverages the ability of certain transition metals to activate the carbon-sulfur bond in sulfoxides, leading to the formation of the desired thiosulfonate.

One specific example of this approach is the use of titanium(IV) chloride (TiCl4) as a catalyst. In this process, DMSO is converted to MMTS under reflux conditions in a solvent such as 1,2-dichloroethane. The reaction typically proceeds over 2-3 hours to completion. Following the reaction, a standard workup and purification by short-path distillation under vacuum can yield the product in good yields. This method provides a direct conversion of a readily available starting material to the target compound.

Table 1: Transition Metal-Catalyzed Synthesis of MMTS from DMSO

| Catalyst | Substrate | Solvent | Conditions | Yield |

| TiCl4 | Dimethyl sulfoxide (DMSO) | 1,2-dichloroethane | Reflux, 2-3 hours | 79% |

Oxidative Cleavage and Halogenation Pathways

Oxidative cleavage of precursor molecules, often involving halogenated reagents, represents another significant pathway to MMTS. A prominent example is the synthesis from dimethyl sulfoxide (DMSO) initiated by oxalyl chloride. This reaction proceeds through a proposed mechanism where methanesulfenic acid is a crucial intermediate.

In a typical procedure, oxalyl chloride is added to a solution of DMSO in acetonitrile (B52724) at a low temperature (e.g., below -10 °C). After the initial reaction, the mixture is warmed to room temperature, and methanol (B129727) is added to trap formaldehyde, a byproduct of the reaction. The reaction mixture is then heated to reflux for several hours. The workup involves filtration, neutralization, extraction, and finally purification by vacuum distillation to afford MMTS. This method is advantageous due to the use of inexpensive and readily available reagents, making it suitable for larger-scale production.

Table 2: Synthesis of MMTS via Oxidative Cleavage of DMSO

| Initiator | Substrate | Solvent | Key Reagents | Yield |

| Oxalyl chloride | Dimethyl sulfoxide (DMSO) | Acetonitrile | Methanol | ~16% (calculated per molecule of DMSO) |

The reaction mechanism involves the release of formaldehyde, and the addition of an alcohol like methanol is crucial to manage this byproduct and allow the reaction to proceed smoothly. The process is also characterized by the release of HCl, necessitating a neutralization step during the workup.

Nucleophilic Substitution and Sulfenylation Strategies

Nucleophilic substitution is a fundamental strategy for the formation of the sulfur-sulfur bond in thiosulfonates. This approach typically involves the reaction of a nucleophilic sulfur species with an electrophilic sulfur species. For the synthesis of MMTS, this could involve the reaction of a methanethiolate (B1210775) with a methanesulfonyl halide or a similar electrophilic sulfur compound. The S-S bond is formed through the displacement of a leaving group.

MMTS itself is a widely used sulfenylating reagent, which highlights the reactivity of its S-S bond towards nucleophiles. In a synthetic context, the reverse of this reactivity is harnessed. For instance, the synthesis can be conceptualized as the attack of a sulfur nucleophile on an electrophilic sulfur center. While specific high-yielding nucleophilic substitution routes for MMTS are part of the broader landscape of thiosulfonate synthesis, they are often compared with other methods that may offer better practicality or avoid harsh reagents.

Emerging and Green Chemistry Approaches in Thiosulfonate Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of thiosulfonate synthesis, electrochemical and mechanochemical approaches are gaining prominence.

Electrochemical Cascade Oxidation Techniques

Electrochemical synthesis offers a green alternative for the preparation of thiosulfonates by avoiding the need for chemical oxidants and metal catalysts. These methods often proceed through a cascade of reactions initiated by an electric current.

One such technique involves the electrochemical cascade oxidation of thiols. This approach allows for the formation of thiosulfonates under catalyst- and oxidant-free conditions, which minimizes chemical waste. The reactions are typically carried out in a simple undivided cell and can be scaled up to the gram scale. Another electrochemical strategy enables the synthesis of diaryl thiosulfonates from arylsulfinate salts or arylsulfonyl chlorides. This process involves a combination of in situ electrochemical and autocatalytic steps, followed by a C-S coupling sequence. The direct synthesis of both symmetrical and unsymmetrical thiosulfonates from disulfides has also been achieved electrochemically, utilizing a quasi-divided cell design without the need for a supporting electrolyte.

Table 3: Overview of Electrochemical Thiosulfonate Synthesis

| Starting Material(s) | Cell Type | Key Features |

| Thiols | Undivided cell | Catalyst- and oxidant-free |

| Arylsulfinate salts or Arylsulfonyl chlorides | Not specified | Avoids stoichiometric thiol/disulfide partners |

| Disulfides | Quasi-divided cell | No supporting electrolyte needed |

| Thiols and Sulfinates | Undivided cell | Three-component reaction for unsymmetric products |

These electrochemical methods are attractive due to their mild reaction conditions, good functional group compatibility, and the potential for creating complex unsymmetrical thiosulfonates in a one-pot, three-component fashion.

Mechanochemical Synthesis via Reactive Extrusion

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field in green chemistry that often allows for solvent-free or solvent-minimized reactions. Reactive extrusion, a continuous form of mechanochemistry, is being explored as a scalable and sustainable method for organic synthesis.

While specific examples of the synthesis of potassium thiomethanesulfonate via reactive extrusion are not yet widely reported, the principles of mechanochemistry have been applied to the synthesis of other sulfur-containing compounds. For instance, the synthesis of thiosulfonates from aromatic disulfides has been achieved by grinding the solid reactants with an oxidizing agent like trichloroisocyanuric acid (TCCA) using a mortar and pestle. This solvent-free method proceeds rapidly and in high yield.

Reactive extrusion offers the potential to translate such batch mechanochemical processes into a continuous flow system, which is highly desirable for industrial applications. This technique could provide a powerful, environmentally friendly, and efficient method for the large-scale production of thiosulfonates by activating chemical reactions through mechanical forces in a continuous process, thereby minimizing solvent use and improving process intensification.

Chemical Reactivity and Reaction Mechanisms of Thiomethanesulfonates

Fundamental Principles of Thiosulfonate Reactivity

Thiosulfonates are organosulfur compounds that feature a sulfonyl group attached to a sulfenyl sulfur. This unique structural arrangement imparts a distinct reactivity profile, allowing them to participate in a variety of chemical transformations. Their reactivity is primarily governed by the electrophilic nature of the sulfenyl sulfur and the stability of the resulting sulfinate anion leaving group.

Thiosulfonates are susceptible to nucleophilic attack at the sulfenyl sulfur atom. This reaction proceeds via a nucleophilic substitution mechanism, where the incoming nucleophile displaces the sulfinate group. A wide range of nucleophiles can react with thiosulfonates, including thiols, amines, and carbanions. The general scheme for this reaction can be represented as:

R-S-SO₂-R' + Nu⁻ → R-S-Nu + R'-SO₂⁻

where Nu⁻ represents a nucleophile.

The rate and efficiency of this substitution are influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the R and R' groups on the thiosulfonate. For instance, "soft" nucleophiles, such as thiolates, exhibit a high reactivity towards the "soft" electrophilic sulfenyl sulfur of the thiosulfonate. rsc.org This high selectivity makes thiosulfonates valuable reagents in biochemical applications, particularly for the modification of cysteine residues in proteins. rsc.org

The reaction of α-carbonyl sulfur ylides with thiosulfonates represents another example of nucleophilic substitution, leading to the formation of β-keto thiosulfones through the construction of two new carbon-sulfur bonds in a single step. thieme-connect.com This transformation likely proceeds through the nucleophilic attack of the sulfur ylide on the electrophilic sulfur of the thiosulfonate, followed by an intramolecular rearrangement. thieme-connect.com

The sulfenyl sulfur in thiosulfonates is electrophilic, making these compounds effective sulfenylating agents. uantwerpen.be They can transfer a sulfenyl group (RS-) to a variety of nucleophilic substrates. This electrophilicity is a consequence of the electron-withdrawing sulfonyl group, which polarizes the S-S bond and renders the sulfenyl sulfur susceptible to attack.

Thiosulfonates are considered "moderated" sulfenyl chlorides, offering a more controlled and selective sulfenylation compared to the highly reactive sulfenyl halides. tandfonline.com Their stability and ease of handling make them advantageous reagents in organic synthesis. researchgate.net For example, they can be employed in the sulfenylation of arenes, particularly electron-rich aromatic compounds, to produce aryl sulfides. acs.org The reaction of thiosulfonates with alkenes can also lead to the formation of sulfenylated products. researchgate.net

The electrophilic character of thiosulfonates is central to their application in various synthetic transformations, including their use as precursors for the generation of other reactive sulfur species.

Interactions with Thiol Species and Disulfide Exchange Dynamics

The reaction of thiosulfonates with thiols is a particularly important and well-studied aspect of their chemistry, with significant implications in both chemical synthesis and biological systems. This interaction is characterized by a rapid and selective thiol-disulfide exchange process.

Thiosulfonates react readily with thiols (R'-SH) or their corresponding thiolates (R'-S⁻) to form unsymmetrical, or mixed, disulfides (R-S-S-R') and a sulfinate salt. rsc.orgresearchgate.net This reaction is highly efficient and proceeds under mild conditions, often at room temperature and without the need for a catalyst. rsc.org The general reaction is as follows:

R-SO₂-S-R + R'-SH → R-S-S-R' + R-SO₂H

The kinetics of this reaction are significantly influenced by the pKa of the incoming thiol, with the more nucleophilic thiolate anion reacting much faster than the neutral thiol. researchgate.net This high reactivity and specificity for thiols have made thiosulfonates, particularly methanethiosulfonates (MTS), valuable tools in protein chemistry for the site-specific modification of cysteine residues. rsc.orgnih.gov This modification results in the formation of a mixed disulfide adduct on the protein. nih.gov For example, methyl methanethiosulfonate (B1239399) (MMTS) is used to alkylate the thiol groups of cysteines in proteins, a process that can be used to trap redox states or inhibit enzyme activity. nih.gov

The reaction is not limited to small molecule thiols; polymers containing pendant thiosulfonate groups can be functionalized with thiol-containing molecules through this disulfide exchange chemistry. rsc.org

A key feature of the disulfide bond formed from the reaction of a thiosulfonate with a thiol is its reversibility. rsc.orgnih.gov The resulting mixed disulfide can be cleaved back to the original thiol by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT). rsc.org This reversibility allows for the temporary protection of thiol groups or the controlled release of a conjugated molecule. nih.govacs.org

This dynamic covalent chemistry is central to the use of thiosulfonates in the development of redox-responsive materials and drug delivery systems. rsc.org The ability to form a stable covalent adduct that can be cleaved under specific reducing conditions provides a mechanism for controlled release or a change in material properties. The formation of these adducts is a dynamic process, and the equilibrium can be influenced by the concentrations of the reactants and the redox environment. nih.govnih.gov

The table below summarizes the key aspects of the interaction between thiosulfonates and thiol species.

| Feature | Description |

| Reaction Type | Thiol-disulfide exchange |

| Reactants | Thiosulfonate and Thiol/Thiolate |

| Products | Mixed disulfide and Sulfinic acid/Sulfinate |

| Key Characteristic | High selectivity for thiols |

| Application in Proteins | Site-specific modification of cysteine residues |

| Reversibility | Disulfide bond can be cleaved by reducing agents |

Radical Reaction Pathways and Their Chemical Transformations

In addition to their ionic reactivity, thiosulfonates can also participate in radical reactions. Under certain conditions, the sulfur-sulfur bond in thiosulfonates can undergo homolytic cleavage to generate both a sulfonyl radical (RSO₂•) and a sulfenyl radical (RS•). ccspublishing.org.cn This radical generation can be initiated by heat, light, or a radical initiator. researchgate.netorganic-chemistry.orgrsc.org

These generated radicals can then engage in a variety of chemical transformations. For example, sulfonyl radicals can add to alkenes and alkynes, initiating radical cyclization reactions to form sulfur-containing heterocyclic compounds. researchgate.net Thiosulfonates have been employed as key radical precursors in visible light-induced photocatalytic systems for intramolecular hydroarylation of unactivated alkenes. rsc.org

The combination of two sulfinyl radicals (RSO•) can also lead to the formation of a thiosulfonate. ucl.ac.uk This suggests that thiosulfonates can be both precursors to and products of radical reactions involving sulfur-centered radicals. The specific reaction pathway and the resulting products are dependent on the reaction conditions and the nature of the substrates involved. The ability of thiosulfonates to act as sources of both sulfonyl and sulfenyl radicals makes them versatile reagents in radical-mediated organic synthesis. researchgate.net

Role as a Leaving Group in Molecular Transformations

The potassium salt of thiomethanesulfonic acid, known as potassium thiomethanesulfonate, possesses the chemical formula CH₃SO₂S⁻K⁺. In organic synthesis, the thiomethanesulfonate functional group is typically encountered in its ester form, S-alkyl or S-aryl alkanethiosulfonates (R-SO₂-S-R'), which are also referred to as sulfonothioates. uantwerpen.be These compounds are versatile reactants that can engage with nucleophiles, electrophiles, and radicals. uantwerpen.be Their role in molecular transformations is primarily defined by their behavior in nucleophilic substitution reactions.

Unlike sulfonate esters such as tosylates or mesylates, where the entire sulfonate group acts as a leaving group from a carbon center, the reactivity of thiosulfonate esters is centered on the disulfide (S-S) bond. In these transformations, the methanesulfinate (B1228633) anion (CH₃SO₂⁻), rather than the entire thiomethanesulfonate group, functions as the effective leaving group.

The principal mechanism involves the nucleophilic attack on the sulfenyl sulfur atom (the sulfur atom single-bonded to the second sulfur and the R' group). This attack leads to the cleavage of the S-S bond. The stability of the resulting methanesulfinate anion makes it an excellent leaving group, thereby driving the reaction forward. This process is effectively a transfer of the sulfenyl group (-SR') to the nucleophile.

The effectiveness of a leaving group is fundamentally linked to its stability as an independent species, which often correlates with the acidity of its conjugate acid. A good leaving group is the conjugate base of a strong acid. The methanesulfinate anion, released during the nucleophilic cleavage of a methanethiosulfonate, is the conjugate base of methanesulfinic acid. The pKa of the related sulfinic acid has been noted to be around 2.7, indicating it is a relatively strong acid. nih.govacs.org This acidity confirms that the sulfinate anion is a weak base and, consequently, a good leaving group. nih.govacs.org

This reactivity pattern contrasts with the more familiar Sₙ2 reactions involving alkyl sulfonates like mesylates or tosylates. In those cases, the nucleophile attacks the carbon atom, and the entire sulfonate group (e.g., CH₃SO₃⁻ or CH₃C₆H₄SO₃⁻) departs. masterorganicchemistry.comchemistrysteps.com While both classes of compounds facilitate nucleophilic substitution by providing a stable anionic leaving group, the site of nucleophilic attack and the identity of the leaving group differ significantly.

The relative stability of various sulfonate and sulfinate leaving groups can be inferred from the pKa of their respective conjugate acids. A lower pKa value for the conjugate acid corresponds to a more stable anion and thus a better leaving group.

Table 1: Comparison of Acidity for Conjugate Acids of Various Sulfonate and Sulfinate Leaving Groups

| Leaving Group Name | Leaving Group Formula | Conjugate Acid Name | Conjugate Acid Formula | pKa |

| Methanesulfinate | CH₃SO₂⁻ | Methanesulfinic Acid | CH₃SO₂H | ~2.7 nih.govacs.org |

| Methanesulfonate (B1217627) (Mesylate) | CH₃SO₃⁻ | Methanesulfonic Acid | CH₃SO₃H | -1.9 |

| p-Toluenesulfonate (Tosylat) | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | -2.8 |

| Trifluoromethanesulfonate | CF₃SO₃⁻ | Trifluoromethanesulfonic Acid | CF₃SO₃H | -14.7 |

As the table demonstrates, while methanesulfinic acid is a strong acid, it is significantly weaker than sulfonic acids like methanesulfonic acid and p-toluenesulfonic acid. This suggests that while the methanesulfinate anion is a good leaving group, traditional sulfonate anions like mesylate and tosylate are even more stable and thus generally considered superior leaving groups in reactions where they depart from a carbon atom. masterorganicchemistry.comnih.gov The exceptional stability of the triflate anion, the conjugate base of the superacid trifluoromethanesulfonic acid, makes it one of the best leaving groups in organic chemistry. nih.gov

Derivatization and Analog Synthesis of Thiomethanesulfonate Structures

Design and Synthesis of Substituted Thiomethanesulfonate Derivatives

While simple, unfunctionalized thiosulfonates such as S-methyl methanethiosulfonate (B1239399) are commercially available, access to more structurally diverse and functionalized derivatives typically requires laboratory synthesis. The design of these derivatives often involves modifying the S-substituent of the thiomethanesulfonate core (R-S-SO₂-CH₃) to alter its steric and electronic properties, thereby fine-tuning its reactivity and selectivity.

Synthetic strategies for thiosulfonates can be broadly categorized into several approaches, including oxidative coupling, nucleophilic substitution, and electrophilic reactions. A common method for producing symmetrical thiosulfonates involves the oxidation of disulfides. For unsymmetrical thiosulfonates, such as substituted S-alkyl or S-aryl methanethiosulfonates, one effective route is the reaction of alkali metal sulfinates with a sulfenylating agent. For instance, the reaction of sodium methanesulfinate (B1228633) with a sulfenyl halide can yield the corresponding methanethiosulfonate. A novel and practical preparation for the parent compound, S-methyl methanethiosulfonate (MMTS), has been developed from dimethyl sulfoxide (B87167) (DMSO) using a catalytic amount of oxalyl chloride or anhydrous HCl, with methanesulfenic acid proposed as a key intermediate rsc.orgmdpi.com.

The synthesis of S-aryl arenethiosulfonates has also been explored, with methodologies aimed at the direct conversion of halogenated thiols into the corresponding diaryl thiosulfonates in good yields nih.gov. These synthetic efforts have expanded the chemical space of thiomethanesulfonate derivatives available for various applications.

Table 1: Synthesis of Substituted Thiomethanesulfonate Derivatives

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Oxalyl chloride (catalytic) or Anhydrous HCl | S-Methyl methanethiosulfonate | rsc.orgmdpi.com |

| Halogenated thiols | Oxidizing agents | Diaryl thiosulfonates | nih.gov |

| Alkali metal sulfinates | Copper iodide, Sulfuric acid | S-Alkyl alkanethiosulfonates, S-Aryl arenethiosulfonates | nih.gov |

| Disulfides | N-halo-succinimide, TEMPO | Unsymmetrical thiosulfonates | nih.gov |

Incorporation into Complex Organic and Bioactive Scaffolds

The thiomethanesulfonate functional group serves as a versatile building block for incorporation into larger, more complex molecules, including those with recognized biological activity. Its utility stems from its ability to act as an efficient electrophilic sulfenylating agent, reacting with a wide range of nucleophiles to form new sulfur-containing compounds.

One notable application is in the synthesis of analogs of potent bioactive natural products. For example, diaryl disulfides and diaryl thiosulfonates have been synthesized as analogs of Combretastatin A-4, a powerful antimitotic agent nih.gov. In this context, the thiosulfonate moiety is part of a scaffold designed to inhibit tubulin polymerization, a key target in cancer chemotherapy. The research found that the thiosulfonate analogs were more active than the corresponding disulfides, with some exhibiting potency comparable to Combretastatin A-4 nih.gov.

Another example of incorporating the thiomethanesulfonate functionality is in the synthesis of allyl aryl sulfones. These structures are important intermediates in organic synthesis and are found as pharmacophores in various bioactive compounds, including anti-cancer and anti-bacterial agents. A radical sulfonylation of Morita–Baylis–Hillman (MBH) adducts with thiosulfonates provides an efficient route to a range of (hetero)aryl/alkyl allyl sulfones nih.gov. This demonstrates the role of thiosulfonates in constructing complex scaffolds with potential therapeutic applications.

The introduction of a sulfenyl group onto a nitrogen atom within a heterocyclic ring is a significant strategy for modifying the properties of bioactive scaffolds. Thiosulfonates, particularly S-methyl methanethiosulfonate, have been utilized as reagents for the N-sulfenylation of nitrogen-containing heterocycles.

A key example is the N-sulfenylation of β-lactams (azetidinones), which are core structural components of many widely used antibiotics. The resulting N-sulfenylated azetidinones exhibit interesting biological activities, including antimicrobial and enzyme-inhibiting properties. One established method to achieve this transformation involves the use of S-methyl thiomethanesulfonate with n-butyllithium (nBuLi) at low temperatures to generate N-methylthio-azetidinones nih.gov. While effective, the harsh conditions of this procedure can limit its applicability. This has spurred the development of alternative methods, such as radical-based strategies, to achieve N-sulfenylation under milder conditions nih.gov. The reaction underscores the utility of thiomethanesulfonates as reagents for the direct functionalization of important bioactive heterocyclic systems.

Synthetic Strategies for Functionalized Thiomethanesulfonate Probes

Functionalized thiomethanesulfonate derivatives have been strategically designed and synthesized to serve as chemical probes for studying biological systems. These probes leverage the specific reactivity of the thiomethanesulfonate group, primarily its reaction with thiol groups in cysteine residues, to investigate protein structure and function.

A prominent class of such probes is the methanethiosulfonate (MTS) reagents. These are alkylthiosulfonates that react rapidly and with high selectivity for cysteinyl sulfhydryls under mild physiological conditions nih.gov. The reaction results in the formation of a disulfide bond, effectively modifying the target cysteine residue. This modification is often reversible with the addition of reducing agents like dithiothreitol (B142953) nih.gov.

MTS reagents have been instrumental in the "Substituted Cysteine Accessibility Method" (SCAM), a technique used to study the structure and function of ion channel proteins. In SCAM, cysteine residues are introduced at specific sites in a protein, and charged MTS reagents are then used to modify these residues. A functional change in the protein upon modification provides information about the local environment and accessibility of that specific residue nih.gov.

The design of these probes involves attaching various functional groups to the thiomethanesulfonate core. These can range from simple alkyl chains of varying lengths to charged moieties. For example, reagents such as Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) and [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) introduce a negative or positive charge, respectively, upon reacting with a cysteine nih.gov. The choice of the functional group allows for the probing of different aspects of protein structure, such as the dimensions of a channel pore or the distance between a binding site and a specific residue nih.gov.

Furthermore, S-methyl methanethiosulfonate (MMTS) itself is widely used as a probe to trap the natural thiol-disulfide state of proteins, reversibly block cysteine residues, and study enzyme activation nih.govnih.gov. This reversible blocking allows for the study of the role of specific cysteine residues in enzyme catalysis and regulation nih.gov.

Computational and Theoretical Studies on Thiomethanesulfonates

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the study of molecular interactions and dynamics.

Molecular Docking and Dynamics Simulations in Biomolecular SystemsWhile specific molecular docking and dynamics simulations for potassium thiomethanesulfonate are not extensively documented, the principles of these techniques are widely applied to understand how similar small molecules, particularly ions and sulfonates, interact with biological macromolecules.anu.edu.aunih.govnih.govMolecular dynamics (MD) simulations, for instance, are used to study the structural and thermodynamic properties of potassium channels, revealing how potassium ions are selected and transported across cell membranes.anu.edu.aunih.govThese simulations can model the behavior of the channel embedded in a phospholipid bilayer over time, providing a dynamic picture of ion permeation.nih.govresearchgate.net

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.govnih.gov This is often used to study how a ligand, such as a potential drug molecule, might bind to a protein target like an ion channel or enzyme. nih.gov For example, docking studies on K+ channels have been used to identify the binding sites for blocking agents. nih.gov Such studies typically involve generating multiple possible binding poses and scoring them based on force fields to identify the most stable complex. nih.gov

Interactive Table: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | CHARMM, AMBER, GROMOS |

| Time Step | The interval between successive evaluations of the system's state. | 1-2 femtoseconds (fs) |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature Control | Algorithm used to maintain the system at a constant temperature. | Nosé-Hoover thermostat, Langevin dynamics |

| Pressure Control | Algorithm used to maintain the system at a constant pressure. | Parrinello-Rahman barostat, Berendsen barostat |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. nih.gov These methods can be used to calculate a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential. nih.govshef.ac.uk Such calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For instance, the ground state electron configuration of potassium is [Ar].4s¹, which dictates its chemical behavior as an alkali metal. shef.ac.uk Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset) are commonly employed to predict molecular geometries, vibrational frequencies, and reaction energies. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, thereby mapping out the most likely reaction pathway. nih.gov These calculations can determine activation energies, which are crucial for predicting reaction rates. nih.gov While specific mechanistic studies on this compound are not prominent in the literature, the methodologies are well-established for studying a vast range of chemical transformations, including atmospheric oxidation processes of sulfur-containing compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

QSAR models are developed by:

Data Collection: Assembling a dataset of compounds with known activities (e.g., IC50 or Ki values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model correlating descriptors with activity. mdpi.comresearchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model training) techniques. nih.govmdpi.com

These models are valuable tools in drug discovery and toxicology for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Advanced Analytical Methodologies for Thiomethanesulfonate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of potassium thiomethanesulfonate, offering insights into its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

For the thiomethanesulfonate anion (CH₃SO₂S⁻), the ¹H NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent protons of the methyl (CH₃) group. The chemical shift of this singlet provides information about the electronic environment of the protons. Similarly, the ¹³C NMR spectrum would display a single resonance for the carbon atom of the methyl group. The precise chemical shifts are sensitive to the solvent used and the presence of the sulfido-sulfonyl group (-SO₂S⁻), which influences the local magnetic field around the nuclei. While specific experimental data for this compound is not widely published, analysis of related organosulfate compounds provides a basis for expected spectral characteristics. copernicus.orgchemicalbook.com

Illustrative NMR Data for Thiomethanesulfonate Anion This table presents hypothetical data based on the principles of NMR spectroscopy for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 - 3.5 | Singlet | CH₃ |

| ¹³C | ~40 - 50 | Singlet | CH₃ |

Mass Spectrometry (MS and LC-MS) for Structural Confirmation and Interaction Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it essential for confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of the compound from a mixture prior to its detection and identification.

In a typical analysis, this compound would be ionized, often using electrospray ionization (ESI). In negative ion mode (ESI-), the instrument would detect the thiomethanesulfonate anion (CH₃SO₂S⁻). The measured m/z value for this anion would be used to confirm its elemental formula and molecular weight. High-resolution mass spectrometry can provide highly accurate mass measurements, further solidifying the structural assignment.

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. In an MS/MS experiment, the parent thiomethanesulfonate anion is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a unique fingerprint of the molecule, confirming the connectivity of the atoms. This technique is particularly valuable for distinguishing it from isomers and for studying its interactions with other molecules. While specific studies on this compound are scarce, LC-MS/MS methods are routinely developed for other methanesulfonate (B1217627) compounds, demonstrating the technique's applicability. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectra of this compound are expected to show characteristic bands corresponding to its functional groups. Key vibrational modes would include:

C-H stretching and bending: Vibrations associated with the methyl (CH₃) group.

S=O stretching: Strong, characteristic absorptions for the sulfonyl (SO₂) group. The frequencies of these symmetric and asymmetric stretches are sensitive to the molecular environment.

C-S stretching: A vibration indicating the bond between the methyl carbon and the sulfur atom.

S-S or S⁻ related modes: Vibrations associated with the thiosulfonate portion of the molecule, which would distinguish it from a standard sulfonate.

Analysis of related compounds like potassium methanesulfonate shows characteristic sulfonate modes for S-O stretches (1000–1300 cm⁻¹), C-S stretch (~800 cm⁻¹), and O-S-O bends (500–600 cm⁻¹). nih.gov For this compound, shifts in these regions and the appearance of new bands related to the S-S bond would be expected. Comparing the IR and Raman spectra provides a more complete picture of the molecule's vibrational properties, aiding in a definitive structural assignment.

Illustrative Vibrational Spectroscopy Data for Thiomethanesulfonate Anion This table presents hypothetical data based on the principles of vibrational spectroscopy for illustrative purposes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric S=O Stretch | 1200 - 1350 | IR, Raman |

| Symmetric S=O Stretch | 1050 - 1150 | IR, Raman |

| C-H Stretches | 2900 - 3000 | IR, Raman |

| C-S Stretch | 700 - 800 | IR, Raman |

| S-S Stretch | 400 - 550 | Raman |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are vital for isolating the compound, determining its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar, ionic compound like this compound, several HPLC modes could be employed for purity assessment and quantification.

A common approach would be reverse-phase (RP) HPLC, potentially with an ion-pairing agent, or Hydrophilic Interaction Liquid Chromatography (HILIC). In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Because the thiomethanesulfonate anion is highly polar, it would elute very quickly. To improve retention, an ion-pairing reagent could be added to the mobile phase to form a neutral, more hydrophobic complex. Alternatively, HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is well-suited for retaining and separating highly polar analytes.

Detection can be achieved using various detectors. Since the thiomethanesulfonate anion lacks a strong UV chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or conductivity detectors would be suitable for quantification. HPLC methods are widely used for the analysis of related methanesulfonate compounds, often after a derivatization step to introduce a UV-active group for enhanced sensitivity. nih.govnih.gov

Ion Chromatography (IC) is a specialized form of HPLC that is the method of choice for the analysis of ionic species. It is ideally suited for the specific detection and quantification of the thiomethanesulfonate anion.

The typical setup for anion analysis involves an anion-exchange stationary phase. wikipedia.org This stationary phase contains fixed positive charges that reversibly bind with anions, such as thiomethanesulfonate. The sample is injected into the system, and a liquid eluent, usually a carbonate or hydroxide (B78521) solution, is pumped through the column. The anions in the sample are separated based on the strength of their interaction with the stationary phase.

Following separation, the anions are typically detected by a conductivity detector. To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ion. jasco-global.com IC provides excellent resolution for separating various inorganic and small organic anions, making it a powerful tool for quantifying thiomethanesulfonate in the presence of other ions like sulfate, sulfite, or chloride. nih.govresearchgate.net This technique is established for the analysis of the closely related methanesulfonate anion in diverse samples. rsc.orgthermofisher.com

X-ray Crystallography for High-Resolution Structural Elucidation of Thiomethanesulfonate Complexes

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic structure of crystalline solids, including complexes of this compound. nih.govlibretexts.org This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, researchers can calculate a three-dimensional map of the electron density within the crystal, and from this, build an atomic model of the molecule. nih.govyoutube.com

In a structural study of the closely related compound, potassium methanesulfonate (KCH₃SO₃), X-ray diffraction revealed a complex crystal structure. researchgate.net Unlike simpler salts, it crystallizes in the I4/m space group with 12 formula units in the primitive cell. researchgate.net The analysis showed that the potassium ions occupy three distinct sites within the crystal lattice, resulting in varied coordination environments with six, seven, and ninefold coordination to oxygen atoms of the sulfonate groups. researchgate.net This level of detail is crucial for understanding the solid-state properties of the material.

The data obtained from such crystallographic studies are highly detailed and are typically presented in comprehensive tables. Below is a representative table illustrating the type of crystallographic data derived for potassium methanesulfonate, which serves as an example for thiomethanesulfonate complexes.

| Parameter | Value |

|---|---|

| Empirical Formula | CH₃KO₃S |

| Formula Weight | 134.2 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| Potassium Ion (K⁺) Coordination | Sixfold, Sevenfold, and Ninefold |

Biophysical Methods for Investigating Protein-Thiomethanesulfonate Interactions

Investigating the interaction between this compound and proteins is essential for understanding its potential biological activity. A variety of biophysical methods are employed to characterize these interactions in a quantitative manner, providing data on binding affinity, thermodynamics, and kinetics without the need for chemical labels. nih.govnih.govbiocompare.com

Isothermal Titration Calorimetry (ITC) stands as a gold-standard method for the thermodynamic characterization of protein-ligand interactions. springernature.comnih.gov ITC directly measures the heat released or absorbed during the binding event. nih.gov In a typical experiment, a solution of this compound is titrated into a sample cell containing the target protein, and the minute temperature changes are recorded. youtube.com A single ITC experiment can directly determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govnih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction and insight into the forces driving the binding process. springernature.comnih.gov

Surface Plasmon Resonance (SPR) is another powerful, real-time, and label-free technique used to study molecular interactions. nih.govnih.gov In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. youtube.com A solution containing this compound (the analyte) is then flowed over this surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. researchgate.net This allows for the real-time monitoring of the association and dissociation of the complex. youtube.com Consequently, SPR provides detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

The data generated from these methods are crucial for structure-activity relationship studies. The table below illustrates the typical parameters obtained from biophysical analyses of a protein-ligand interaction, serving as a representative example for studies involving thiomethanesulfonate.

| Biophysical Method | Parameter Measured | Typical Value |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 10 µM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | |

| Entropy Change (ΔS) | -5.2 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 2.5 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 2.5 x 10⁻¹ s⁻¹ | |

| Binding Affinity (KD) | 10 µM |

Applications in Academic Chemical and Biochemical Research

Utility as Reagents in Organic Synthesis

S-methyl methanethiosulfonate (B1239399) (MMTS) is recognized as a stable and highly useful electrophilic methanesulfenylation reagent. orgsyn.org Unlike the more reactive methanesulfenyl chloride or the less reactive dimethyl disulfide, MMTS offers a balance of reactivity and stability, making it a preferred choice for introducing the methylthio group onto various nucleophiles. orgsyn.org

Methylsulfenylation of Organic Substrates

The primary application of thiomethanesulfonates in organic synthesis is the methylsulfenylation of soft nucleophiles. The reaction involves the nucleophilic attack on the electrophilic sulfur atom of the methylthio group, with the methanesulfonate (B1217627) anion acting as a leaving group. This transformation is particularly efficient and well-documented for the modification of thiols. While it is a valuable reagent for creating S-S bonds, specific examples of its broad application for the methylsulfenylation of other organic substrates, such as carbon-based nucleophiles, are not extensively detailed in the available research.

N-Sulfenylation of Amides and Heterocycles

N-Acylsulfenamides are important functional groups that have found recent use in the asymmetric synthesis of high-oxidation-state sulfur compounds. nih.gov General methods for the synthesis of these compounds often involve the reaction of primary amides, carbamates, and other nitrogen nucleophiles with sulfenylating agents. nih.govnih.gov Robust methods reported for this transformation utilize stable N-thiosuccinimides or N-thiophthalimides as the electrophilic sulfur source, which avoids the need for highly reactive and often unstable sulfenyl chlorides. nih.govnih.gov While potassium thiomethanesulfonate can theoretically act as a sulfenylating agent, its specific application for the N-sulfenylation of amides and heterocycles is not a prominently featured method in the existing literature.

Stereoselective Transformations in Complex Molecule Synthesis

The application of this compound or its derivatives in stereoselective transformations is not well-documented in academic research. While the synthesis of chiral sulfur compounds is of significant interest, the use of this specific reagent to control stereochemistry in complex molecule synthesis has not been established as a standard methodology.

Biochemical Probes and Modifiers

In the field of biochemistry, S-methyl methanethiosulfonate (MMTS) is a widely used reagent for the chemical modification of proteins, specifically targeting the thiol groups of cysteine residues. nih.gov Its small size allows it to access even buried cysteines within a protein's structure. nih.gov

Trapping the Thiol-Disulfide State of Proteins

MMTS is a critical tool for trapping and preserving the natural thiol-disulfide state of proteins, which is essential for studying redox-regulated cellular processes. nih.govnih.gov It reacts rapidly and specifically with free sulfhydryl groups on cysteine residues to form a stable S-methylthio mixed disulfide (-S-S-CH3). This modification effectively "caps" the thiol, preventing it from undergoing further oxidation or thiol-disulfide exchange during sample preparation and analysis. researchgate.net

The efficiency of MMTS in trapping mixed disulfides in vivo has been reported to be higher than that of the more commonly used reagent, N-ethylmaleimide. nih.govresearchgate.net However, a potential artifact of MMTS treatment is that it can, under certain in vitro conditions, promote the formation of additional intramolecular or intermolecular disulfide bonds, which must be considered when interpreting results. nih.govresearchgate.net The modification is reversible and can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. researchgate.net

| Property | Description | References |

|---|---|---|

| Reaction | Reacts with free cysteine thiols (R-SH) to form a stable mixed disulfide (R-S-S-CH3). | nih.govresearchgate.net |

| Application | Traps the native thiol-disulfide state of proteins for redox proteomics. | nih.govnih.gov |

| Efficiency | Considered more efficient for trapping mixed disulfides in vivo than N-ethylmaleimide. | nih.govresearchgate.net |

| Reversibility | The resulting disulfide bond can be reversed with reducing agents like DTT. | researchgate.net |

| Potential Artifact | Can potentially induce the formation of new intermolecular or intramolecular disulfide bonds in vitro. | nih.govresearchgate.net |

Studies of Protein S-Nitrosylation Mechanisms

MMTS is an indispensable reagent for studying protein S-nitrosylation, a key post-translational modification where a nitric oxide (NO) group is added to a cysteine thiol. nih.govnih.govresearchgate.net It is a cornerstone of the most common method for detecting S-nitrosylated proteins, the Biotin Switch Technique (BST). mdpi.com

The BST protocol involves three principal steps:

Blocking: All free, unmodified cysteine thiols in a protein sample are first blocked by reacting them with MMTS. This step is crucial for preventing false positives. mdpi.com

Reduction: The S-nitroso bond (S-NO) of the modified cysteines is then selectively cleaved using ascorbate, which converts the S-nitrosothiols back into free thiols. mdpi.com

Labeling: These newly exposed thiols, which correspond to the original sites of S-nitrosylation, are then labeled with a biotin-containing reagent, allowing for their subsequent detection and identification. mdpi.com

By effectively and irreversibly blocking the far more abundant free thiols in the initial step, MMTS enables the specific and sensitive analysis of the much lower abundance S-nitrosylated sites, thereby facilitating research into the mechanisms and functional roles of this important signaling modification. nih.govmdpi.com

Targeted Modification of Catalytic Cysteines in Enzymes

This compound and its related alkyl ester derivatives, such as S-methyl methanethiosulfonate (MMTS), are highly effective reagents for the targeted modification of cysteine residues in proteins. nih.gov The thiol group of cysteine, particularly the highly nucleophilic thiolate anion commonly found in the active sites of thiol enzymes, readily reacts with thiomethanesulfonates. nih.govnih.gov This reaction results in the formation of a mixed disulfide bond, a process known as S-thiolation, effectively and specifically modifying the catalytic cysteine.

The small size of reagents like MMTS is a significant advantage, as it allows for good accessibility to cysteine residues that may be buried within the protein structure. nih.gov This property enables researchers to probe the function of specific cysteines that might otherwise be inaccessible to bulkier modifying agents.

A prominent example of this application is the modification of the catalytic Cys25 residue in cruzain, the major cysteine protease of the parasite Trypanosoma cruzi. nih.govnih.gov High-resolution crystallographic studies and mass spectrometry have confirmed the covalent attachment of a methylthiol group to this specific cysteine upon treatment with S-methyl thiomethanesulfonate. nih.govnih.gov Similarly, functional cysteines in the oxidoreductase enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) have been successfully modified with MMTS, leading to the prevention of thiol oxidation and a corresponding inhibition of enzyme activity. nih.gov This targeted modification is a crucial tool for identifying and characterizing the roles of catalytic cysteines in a wide range of enzymes.

Table 1: Examples of Enzymes with Catalytic Cysteines Targeted by Thiomethanesulfonates

| Enzyme | Organism/Source | Catalytic Cysteine | Effect of Modification | Reference |

|---|---|---|---|---|

| Cruzain | Trypanosoma cruzi | Cys25 | Inhibition of protease activity | nih.govnih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | - | Functional Cysteines | Reversible inhibition, prevention of oxidation | nih.gov |

| Papain | Carica papaya | Cys25 | Reversible inhibition | nih.gov |

| Triticain-α | Wheat | Active Site Cysteine | Protection during purification | nih.gov |

Investigation of Enzyme Inhibition Mechanisms through Reversible Covalent Adducts

A key feature of the modification of cysteines by thiomethanesulfonates is its reversibility. nih.govnih.gov Unlike traditional alkylating agents that form permanent, irreversible bonds, the mixed disulfide adduct formed by thiomethanesulfonates can be cleaved, typically by treatment with a reducing agent like dithiothreitol (DTT). nih.govfrontiersin.org This characteristic makes thiomethanesulfonates invaluable for studying enzyme inhibition mechanisms as reversible covalent inhibitors (RCIs). nih.govnih.govresearchgate.net

RCIs represent a modern class of enzyme inhibitors that combine the potency and duration of covalent bonding with the safety profile of reversible interactions. nih.govresearchgate.netyoutube.com The inhibition process typically involves two steps: an initial, non-covalent binding of the inhibitor to the enzyme's active site, followed by the formation of the covalent bond with a reactive residue, such as cysteine. nih.gov The ability of this covalent bond to break and reform allows for a dynamic equilibrium. nih.govresearchgate.net This reversibility can minimize off-target effects and toxicity, as the inhibitor does not permanently accumulate on unintended proteins. nih.govresearchgate.net

S-methyl methanethiosulfonate (MMTS) serves as a model compound for investigating this mechanism. It has been used to reversibly inhibit cysteine proteases like papain, preventing autolysis during storage and purification while allowing for full reactivation of the enzyme when needed. nih.gov The study of cruzain's interaction with S-methyl thiomethanesulfonate also highlights its role as a reversible covalent inhibitor, providing a basis for designing more complex inhibitors that utilize this mechanism. nih.govnih.gov This strategy of "reversibly switching off" enzymatic activity is a powerful tool in biochemical research, enabling precise control over enzyme function. nih.gov

Research into Protein Structural Stability and Denaturation Processes

By modifying specific cysteine residues, researchers can assess the impact on the protein's melting temperature (Tm), resistance to chemical denaturants, or propensity to form aggregates. nih.gov For instance, studies on aldehyde dehydrogenases have shown that ionic strength and the presence of specific cations like potassium can significantly affect conformational and thermal stability. nih.gov While not directly involving thiomethanesulfonate, this highlights the sensitivity of protein structure to its chemical environment.

The unique advantage of using a reversible modifying agent like a thiomethanesulfonate is the ability to perform controlled experiments. One can measure the stability of the native protein, the modified protein, and the protein after the modification has been reversed. This confirms that any observed changes in stability are a direct result of the specific cysteine modification and not due to irreversible damage to the protein. This approach can help elucidate the roles of individual cysteine residues in maintaining structural integrity, participating in domain-domain interactions, or preventing the formation of non-native structures, such as the heat-resistant, β-sheet-rich aggregates observed during the denaturation of some enzymes. nih.govnih.gov

Academic Development of Biosensors for Protease Activity

The development of sensitive and selective biosensors for detecting protease activity is a significant area of academic research, driven by the role of proteases as biomarkers in numerous diseases. rsc.orgresearchgate.net These sensors often rely on the cleavage of a synthetic peptide substrate that is linked to a signaling molecule. nih.govresearchgate.net Upon cleavage by the target protease, a measurable change occurs, such as the release of a fluorophore or a change in an electrochemical or magnetic signal. rsc.orgnih.gov

While this compound is not a direct component of these biosensors, its function as a specific, reversible inhibitor of cysteine proteases makes it a valuable tool in their development and validation. For example, in the characterization of a new biosensor for a cysteine protease, thiomethanesulfonate can be used as a specific inhibitor to confirm that the observed signal is indeed due to the activity of the target enzyme. A decrease or abolition of the signal in the presence of the inhibitor would validate the sensor's specificity.

Furthermore, the reversibility of the inhibition allows for dynamic studies of the sensor's response. A sensor could be exposed to the protease to generate a signal, then treated with thiomethanesulfonate to inhibit the enzyme and observe signal cessation, and finally treated with a reducing agent to reactivate the protease and restore the signal. This provides a level of control that is crucial for robustly characterizing the performance and kinetics of novel biosensor platforms.

Role in Academic Drug Discovery Research

Design and Optimization of Cysteine Protease Inhibitors (e.g., Cruzain)

This compound and its derivatives have played a pivotal role as tool compounds in academic drug discovery, particularly in the design and optimization of inhibitors for cysteine proteases. nih.govnih.gov A prime target in this area is cruzain, the essential cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govscielo.brscielo.br The validation of cruzain as a drug target has spurred extensive research to find potent and selective inhibitors. frontiersin.org

The use of S-methyl thiomethanesulfonate has been instrumental in this effort. By forming a reversible covalent adduct with the catalytic Cys25 of cruzain, it acts as a chemical probe to map the enzyme's active site. nih.govnih.gov Researchers were able to co-crystallize this adduct and solve its three-dimensional structure at very high resolution (1.2 Å). nih.govnih.gov This structural information is invaluable for structure-based drug design, providing a detailed blueprint of how small molecules can bind to and inhibit the enzyme. nih.gov

These high-resolution structures reveal the precise interactions between the inhibitor and active site residues, guiding the rational design of more complex and potent inhibitors. nih.gov Medicinal chemists can use this information to design new molecules with improved properties, such as enhanced potency, better selectivity over human cysteine proteases (like cathepsins), and more favorable pharmacokinetic profiles. frontiersin.orgscielo.br The insights gained from simple, reactive fragments like thiomethanesulfonate provide a foundational understanding that accelerates the development of novel therapeutic candidates for diseases like Chagas disease.

Table 2: Research Findings on Cruzain Inhibition

| Research Focus | Key Finding | Implication for Drug Design | Reference |

|---|---|---|---|

| Structural Biology | High-resolution (1.2 Å) crystal structure of cruzain in complex with S-methyl thiomethanesulfonate. | Provides a precise model of the inhibited active site, revealing key interactions and the rigidity of the enzyme structure. | nih.govnih.gov |

| Mechanism of Inhibition | Forms a reversible covalent adduct with the catalytic Cys25. | Serves as a model for the development of reversible covalent inhibitors with potentially better safety profiles. | nih.govnih.govnih.gov |

| Target Validation | Inhibition of cruzain is effective in reducing parasite load in vivo. | Confirms cruzain as a critical target for developing new drugs for Chagas disease. | frontiersin.org |

| Inhibitor Optimization | Computational and medicinal chemistry efforts use structural data to create optimized inhibitors (e.g., benzimidazoles, nitriles). | Leads to the discovery of inhibitors with nanomolar to low-micromolar potency (IC50 values). | frontiersin.orgscielo.brscielo.br |

Structural Basis of Ligand Binding and Enzyme Specificity

Understanding the structural basis of how a ligand binds to its target enzyme is a cornerstone of modern drug design. The study of the cruzain-S-methyl thiomethanesulfonate complex provides an exemplary case of how a simple covalent modifier can elucidate fundamental principles of ligand binding and enzyme specificity. nih.govnih.gov

The high-resolution crystal structure revealed that the methylthiol group is covalently attached to the sulfur atom of the catalytic Cys25 residue. nih.gov A notable finding was that the modified cysteine side chain (S-methyl-cysteine) was flexible enough to adopt two distinct conformations within the active site. nih.gov This observation provides critical insight into the dynamic nature of the enzyme's active site, even upon covalent modification. Such flexibility can be exploited in the design of new inhibitors that can better accommodate or induce specific conformational states.

Furthermore, the structure precisely maps the interactions between the inhibitor and other key active site residues. nih.gov This information helps explain the enzyme's specificity and provides a rational basis for modifying inhibitor structures to enhance binding affinity and selectivity. By comparing this inhibited structure with the apo (unbound) form of the enzyme, researchers can gain a deeper understanding of the conformational changes that occur upon ligand binding, a concept central to enzymatic catalysis and inhibition. nih.govnih.govnih.gov This detailed structural knowledge is essential for advancing from simple tool compounds to optimized drug candidates. nih.govpsu.edu

Based on a thorough review of available scientific literature, there is no specific research data on the application of "this compound" for the inhibition of plant pathogens in agricultural research. Consequently, the requested article focusing on this specific compound and its use in plant pathogen inhibition cannot be generated.

Extensive searches for "this compound" in the context of antifungal properties, agricultural research, and plant pathogen inhibition did not yield any relevant studies, detailed research findings, or data suitable for inclusion in the requested article format. While other potassium salts have been investigated for their efficacy against various plant pathogens, this particular compound does not appear to be a subject of published research in this field. Therefore, the creation of a scientifically accurate and informative article as per the provided outline and content requirements is not possible at this time due to the absence of foundational research data.

Environmental Fate in Academic Contexts

Degradation Pathways and Mechanisms

The degradation of potassium thiomethanesulfonate in the environment is expected to proceed through various pathways, with hydrolytic stability being a key factor.

The degradation of many organic compounds is significantly influenced by pH. For instance, studies on other compounds have shown that degradation rates can increase in either acidic or alkaline conditions. For sulfonamides, the pH of the solution has been shown to significantly affect their photocatalytic degradation rate. While direct data for this compound is absent, it is plausible that extreme pH values could influence its long-term stability and degradation pathways.

Table 1: General Influence of pH on the Degradation of Organic Compounds

| pH Condition | General Effect on Stability | Potential Degradation Mechanisms |

| Acidic (pH < 4) | May increase degradation for some compounds. | Acid-catalyzed hydrolysis. |

| Neutral (pH 6-8) | Generally the most stable range for many compounds. | Slow microbial degradation. |

| Alkaline (pH > 9) | Can accelerate degradation for certain functional groups. | Base-catalyzed hydrolysis. |

This table presents generalized trends and not specific data for this compound.

Contributions to Sulfur Speciation Research

This compound, as an anionic sulfur species, can contribute to the complex cycling and speciation of sulfur in the environment.

Research into the speciation of reactive sulfur species is an active area of study. The introduction of compounds like this compound into an environment can influence the local sulfur chemistry. Anionic sulfur species can participate in various redox reactions, potentially altering the bioavailability of sulfur and other elements. The dynamics of these species are complex and can be influenced by microbial activity, photochemical reactions, and the presence of other chemical entities. The study of such compounds helps in understanding the broader biogeochemical sulfur cycle.

Modeling and Prediction of Environmental Transport and Transformation

Predicting the movement and transformation of chemicals in the environment is crucial for assessing their potential impact. While specific models for this compound are not documented, the approaches used for other sulfonated compounds provide a framework for its potential assessment.

Multimedia environmental fate models are often employed to predict the distribution of chemicals in different environmental compartments such as air, water, soil, and sediment. These models consider the physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients, along with environmental parameters.

For sulfonated compounds, which are generally water-soluble and non-volatile, the primary transport mechanism in the environment is expected to be through water. Their transformation in the environment would be influenced by factors such as microbial degradation and photolysis. The development of predictive models for the environmental fate of this compound would require experimental data on its degradation rates and partitioning behavior. The challenges in modeling the fate of such compounds often lie in accurately representing the complex transformation processes and the influence of various environmental factors.

Table 2: Key Parameters in Environmental Fate Modeling of Sulfonated Compounds

| Parameter | Description | Relevance to this compound |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Expected to be high, influencing its mobility in aquatic systems. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Expected to be very low, indicating it will not readily partition to the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | A measure of the ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. | Indicates the potential for bioaccumulation. For ionic compounds, this can be complex to determine and interpret. |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | A key factor determining its persistence in soil and water. |

| Photodegradation Rate | The rate of degradation due to light. | Can be a significant transformation pathway in surface waters. |

This table outlines the general parameters required for modeling and their expected relevance to this compound based on the properties of similar compounds.

Emerging Research Directions and Future Prospects for Thiomethanesulfonate Chemistry

Development of Novel Thiomethanesulfonate Analogues with Enhanced Specificity or Reactivity

The synthesis of novel thiomethanesulfonate analogues is a burgeoning area of research, driven by the desire to create compounds with tailored properties for specific applications, ranging from medicinal chemistry to materials science. The core of this research lies in understanding the structure-activity relationships (SAR) that govern the chemical and biological behavior of these molecules.

The reactivity of the thiomethanesulfonate functional group can be modulated by the introduction of various substituents on the alkyl or aryl backbone. For instance, the incorporation of electron-withdrawing or electron-donating groups can influence the electrophilicity of the sulfur atoms, thereby altering the compound's reactivity towards nucleophiles. This principle is being exploited to design thiomethanesulfonate derivatives with enhanced specificity for particular biological targets or improved performance as synthetic reagents.

Recent studies on related thiosulfonate derivatives have demonstrated the potential of this approach. For example, the synthesis of thiosulfonate derivatives containing a quinone moiety has been explored to develop compounds with anti-platelet activity. nih.govresearchgate.net The structure-activity relationship studies of these compounds revealed that the nature of the substituents on the quinone ring significantly influences their biological efficacy. nih.govresearchgate.net Similarly, the development of chalcone (B49325) derivatives containing a thiophene (B33073) sulfonate group has yielded compounds with significant antibacterial and antiviral activities. nih.govresearchgate.net These studies provide a valuable framework for the rational design of novel thiomethanesulfonate analogues with desired biological or chemical properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Thiosulfonate Derivatives